molecular formula C17H27NO2 B220755 1-Methyl-4-piperidinyl 1-adamantanecarboxylate

1-Methyl-4-piperidinyl 1-adamantanecarboxylate

Cat. No. B220755
M. Wt: 277.4 g/mol
InChI Key: GMYNEWNNHWDVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-piperidinyl 1-adamantanecarboxylate, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

Memantine acts as a non-competitive antagonist of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor. It binds to the receptor in a voltage-dependent manner and blocks the excessive influx of calcium ions into the neuron. This excessive influx of calcium ions is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders. By blocking this influx, Memantine helps to protect the neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to reduce the release of glutamate, which is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a reliable tool for investigating the role of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor in neurological disorders. However, one limitation is that Memantine has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of Memantine. One direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential in combination with other drugs, such as acetylcholinesterase inhibitors, for the treatment of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of Memantine and to develop more effective formulations with longer half-lives.
Conclusion
In conclusion, Memantine is a non-competitive 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor antagonist that has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has a well-established mechanism of action and has been shown to have several biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for its study. Further research is needed to fully understand its potential in the treatment of neurological disorders.

Synthesis Methods

Memantine can be synthesized in several ways, including the Mannich reaction and the Staudinger reduction. The Mannich reaction involves the condensation of 1-amino-3-methyladamantane with formaldehyde and piperidine. The Staudinger reduction involves the reduction of 1-methyl-4-piperidinyl 1-adamantanecarboxylate with triphenylphosphine and water. Both methods have been used successfully to synthesize Memantine.

Scientific Research Applications

Memantine has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, Memantine has been studied for its potential in the treatment of depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective properties in stroke and traumatic brain injury.

properties

Product Name

1-Methyl-4-piperidinyl 1-adamantanecarboxylate

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) adamantane-1-carboxylate

InChI

InChI=1S/C17H27NO2/c1-18-4-2-15(3-5-18)20-16(19)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3

InChI Key

GMYNEWNNHWDVRQ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.